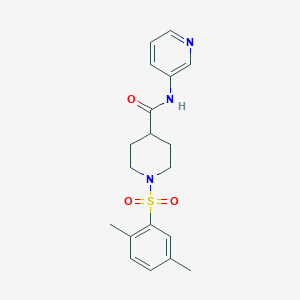
1-(2,5-dimethylphenyl)sulfonyl-N-pyridin-3-ylpiperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,5-Dimethylphenyl)sulfonyl-N-pyridin-3-ylpiperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a sulfonyl group attached to a dimethylphenyl ring, a pyridinyl group, and a piperidine carboxamide moiety. Its intricate structure makes it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
The synthesis of 1-(2,5-dimethylphenyl)sulfonyl-N-pyridin-3-ylpiperidine-4-carboxamide involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the sulfonyl chloride derivative of 2,5-dimethylphenyl. This intermediate is then reacted with N-pyridin-3-ylpiperidine-4-carboxamide under controlled conditions to form the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
化学反応の分析
1-(2,5-Dimethylphenyl)sulfonyl-N-pyridin-3-ylpiperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(2,5-Dimethylphenyl)sulfonyl-N-pyridin-3-ylpiperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 1-(2,5-dimethylphenyl)sulfonyl-N-pyridin-3-ylpiperidine-4-carboxamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The pyridinyl and piperidine moieties may enhance binding affinity and specificity. The exact pathways involved depend on the specific biological context and target molecules.
類似化合物との比較
1-(2,5-Dimethylphenyl)sulfonyl-N-pyridin-3-ylpiperidine-4-carboxamide can be compared with similar compounds, such as:
1-(2,5-Dimethylphenyl)sulfonyl-N-phenylpiperidine-4-carboxamide: Similar structure but with a phenyl group instead of a pyridinyl group.
1-(2,5-Dimethylphenyl)sulfonyl-N-pyridin-2-ylpiperidine-4-carboxamide: Similar structure but with the pyridinyl group attached at a different position.
1-(2,5-Dimethylphenyl)sulfonyl-N-pyridin-3-ylpiperidine-3-carboxamide: Similar structure but with the carboxamide group attached at a different position on the piperidine ring. The uniqueness of this compound lies in its specific arrangement of functional groups, which can result in distinct chemical and biological properties.
特性
IUPAC Name |
1-(2,5-dimethylphenyl)sulfonyl-N-pyridin-3-ylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-14-5-6-15(2)18(12-14)26(24,25)22-10-7-16(8-11-22)19(23)21-17-4-3-9-20-13-17/h3-6,9,12-13,16H,7-8,10-11H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAHICKPPBCIFGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
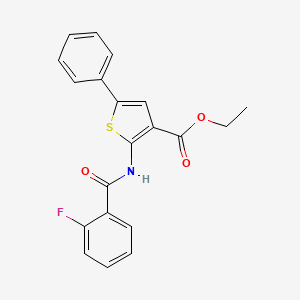
![1-methoxy-2-[4-(4-methoxyphenoxy)butoxy]benzene](/img/structure/B5044207.png)
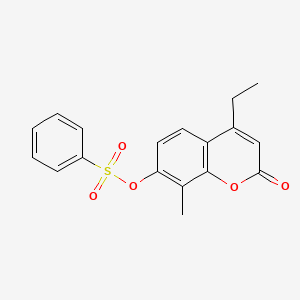
![4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B5044217.png)
![5-{4-[(4-hydroxyphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide](/img/structure/B5044218.png)
![2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B5044219.png)
![8-[2-(3-chlorophenoxy)ethoxy]quinoline](/img/structure/B5044226.png)
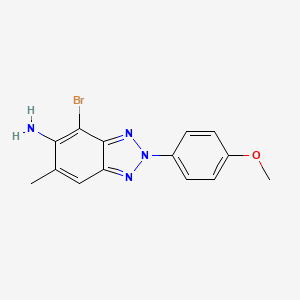
![4-[(1-acetyl-4-piperidinyl)oxy]-N-[3-(dimethylamino)-2,2-dimethylpropyl]-3-methoxybenzamide](/img/structure/B5044245.png)
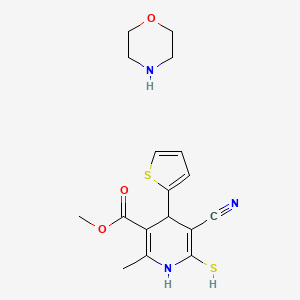
![(Z)-1-({1-[4-(HEXYLOXY)PHENYL]-2,5-DIOXOPYRROLIDIN-3-YL}SULFANYL)-N'-PHENYLMETHANIMIDAMIDE](/img/structure/B5044265.png)
![2-{(5Z)-5-[4-(2-amino-2-oxoethoxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B5044270.png)
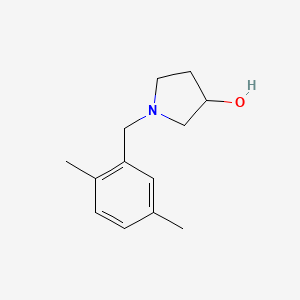
![5-acetyl-N-[1-(2-fluorobenzyl)-3-piperidinyl]-2-thiophenecarboxamide](/img/structure/B5044298.png)
